REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[C:10](=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO.C(O)(=O)C.[CH3:22][NH2:23]>O1CCCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:23][CH3:22])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Triacetoxy sodium borohydride
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred in a sealed tube for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the new mixture stirred at room temperature in a sealed tube for 24 h, at which time
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched upon addition of 1 N sodium hydroxide (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted 3×80 mL with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether layers dried over sodium sulfate (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[C:10](=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO.C(O)(=O)C.[CH3:22][NH2:23]>O1CCCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:23][CH3:22])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Triacetoxy sodium borohydride
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred in a sealed tube for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the new mixture stirred at room temperature in a sealed tube for 24 h, at which time
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched upon addition of 1 N sodium hydroxide (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted 3×80 mL with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether layers dried over sodium sulfate (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[C:10](=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO.C(O)(=O)C.[CH3:22][NH2:23]>O1CCCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:23][CH3:22])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Triacetoxy sodium borohydride
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred in a sealed tube for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the new mixture stirred at room temperature in a sealed tube for 24 h, at which time
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched upon addition of 1 N sodium hydroxide (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted 3×80 mL with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether layers dried over sodium sulfate (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[C:10](=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO.C(O)(=O)C.[CH3:22][NH2:23]>O1CCCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH:10]([NH:23][CH3:22])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Triacetoxy sodium borohydride
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred in a sealed tube for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the new mixture stirred at room temperature in a sealed tube for 24 h, at which time
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched upon addition of 1 N sodium hydroxide (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted 3×80 mL with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether layers dried over sodium sulfate (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)C)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |